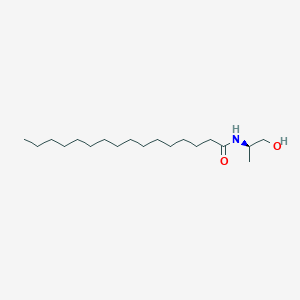
R-棕榈酰-(1-甲基)乙醇酰胺
概述
描述
R-Palmitoyl-(1-methyl) Ethanolamide is a synthetic analog of Palmitoyl ethanolamide, which is an endogenous cannabinoid found in mammalian tissues such as the brain and liver . This compound incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety, which enhances its stability and potency by protecting it from hydrolysis by fatty acid amide hydrolase .
科学研究应用
R-棕榈酰-(1-甲基)乙醇酰胺具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究脂肪酸酰胺的行为及其与其他分子的相互作用。
生物学: 该化合物用于研究内源性大麻素在生物系统(特别是在大脑和肝脏)中的作用。
医学: 研究表明,R-棕榈酰-(1-甲基)乙醇酰胺具有潜在的治疗效果,包括抗炎和镇痛作用。
作用机制
R-棕榈酰-(1-甲基)乙醇酰胺通过与体内的大麻素受体相互作用来发挥其作用。乙醇胺部分的醇邻位结合的®甲基通过保护其免受脂肪酸酰胺水解酶的水解,从而增强了化合物的稳定性和效力。 这导致体内作用时间延长和效力增强 .
生化分析
Biochemical Properties
R-Palmitoyl-(1-methyl) Ethanolamide interacts with various enzymes, proteins, and other biomolecules. The analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action and enhanced potency .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of R-Palmitoyl-(1-methyl) Ethanolamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-Palmitoyl-(1-methyl) Ethanolamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of R-Palmitoyl-(1-methyl) Ethanolamide can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
R-Palmitoyl-(1-methyl) Ethanolamide is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels. The specifics of these interactions are still being studied.
Transport and Distribution
The transport and distribution of R-Palmitoyl-(1-methyl) Ethanolamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of R-Palmitoyl-(1-methyl) Ethanolamide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件
R-棕榈酰-(1-甲基)乙醇酰胺可以通过以下步骤的多步合成过程进行合成:
起始原料的制备: 合成始于乙醇胺部分和棕榈酰氯的制备。
酰胺键的形成: 在诸如三乙胺的碱存在下,乙醇胺部分与棕榈酰氯反应形成酰胺键。
®甲基的引入: ®甲基通过立体选择性甲基化反应引入乙醇胺部分的醇邻位。
工业生产方法
R-棕榈酰-(1-甲基)乙醇酰胺的工业生产涉及扩大上述合成路线的规模。 该工艺通过使用有效的反应条件、高纯度试剂和先进的纯化技术来优化大规模生产,以确保最终产品符合规定的规格 .
化学反应分析
反应类型
R-棕榈酰-(1-甲基)乙醇酰胺会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 在酸性或碱性条件下,可以使用诸如高锰酸钾或三氧化铬之类的常用氧化剂。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
取代: 取代反应通常涉及亲核试剂,例如卤化物或胺,在适当的条件下进行。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化物,还原可能产生醇或胺,而取代可能导致各种取代衍生物 .
相似化合物的比较
类似化合物
棕榈酰乙醇酰胺: 在哺乳动物组织中发现的内源性大麻素。
花生四烯酰乙醇酰胺: 另一种具有类似性质的内源性大麻素。
独特性
R-棕榈酰-(1-甲基)乙醇酰胺的独特性在于其结合了®甲基,与其他类似化合物相比,这增强了其稳定性和效力。 这种修饰保护了分子免受水解,从而导致作用时间延长和效力增强 .
属性
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPKPNOVYCJAP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576577 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142128-47-0 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





acetic acid](/img/structure/B129763.png)








